4-Fluoro-2'-methoxybenzophenone
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Overview
Description
4-Fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzophenone, where a fluorine atom is substituted at the 4-position and a methoxy group at the 2’-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2’-methoxybenzophenone can be synthesized through several methods, one of which involves the Friedel-Crafts acylation reaction. This method typically uses 4-fluorobenzoyl chloride and 2-methoxybenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-2’-methoxybenzophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Photochemical Reactions: It can act as a photocatalyst in reactions involving ultraviolet light.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzophenones.
Reduction: 4-Fluoro-2’-methoxybenzyl alcohol.
Oxidation: 4-Fluoro-2’-methoxybenzoic acid.
Scientific Research Applications
4-Fluoro-2’-methoxybenzophenone is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Used in studies involving photochemical reactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2’-methoxybenzophenone involves its ability to participate in various chemical reactions due to the presence of the fluorine and methoxy substituents. These groups influence the electronic properties of the benzophenone core, making it reactive towards nucleophiles and electrophiles. The compound can also act as a photocatalyst, absorbing ultraviolet light and initiating photochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-methoxybenzophenone: Similar structure but with the methoxy group at the 4’-position.
4-Methoxybenzophenone: Lacks the fluorine substituent.
4-Fluorobenzophenone: Lacks the methoxy substituent.
Uniqueness
4-Fluoro-2’-methoxybenzophenone is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(4-fluorophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBMXCJXWVYWOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616673 |
Source
|
Record name | (4-Fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-46-6 |
Source
|
Record name | (4-Fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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